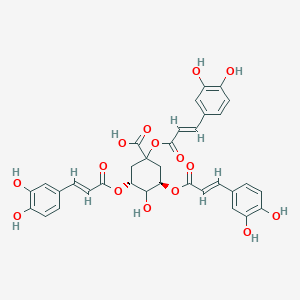

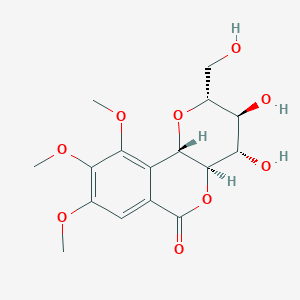

Glomeratose A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

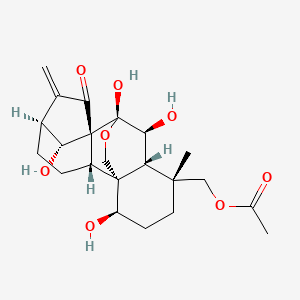

Glomeratose A is a naturally occurring compound isolated from the plant Polygala tenuifolia. It is known for its role as a lactate dehydrogenase inhibitor, which makes it significant in various biochemical and pharmacological studies . The molecular formula of this compound is C24H34O15, and it has a molecular weight of 562.52 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glomeratose A is primarily isolated from the roots of Polygala tenuifolia through extraction and purification processes . The extraction involves the use of solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural abundance and the efficiency of extraction methods from Polygala tenuifolia .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at its hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at its ester and ether linkages.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethers and esters.

Wissenschaftliche Forschungsanwendungen

Glomeratose A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Lactatdehydrogenase-Inhibition und anderer enzymatischer Prozesse verwendet

Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf den Zellstoffwechsel und die Energieproduktion untersucht.

Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen im Zusammenhang mit der Lactatdehydrogenase-Aktivität untersucht, wie z. B. Krebs und Stoffwechselstörungen

Industrie: Obwohl es in der Industrie nicht weit verbreitet ist, dient es als Referenzverbindung bei der Entwicklung neuer Lactatdehydrogenase-Inhibitoren.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Lactatdehydrogenase hemmt. Diese Hemmung stört die Umwandlung von Lactat zu Pyruvat und beeinflusst so die zelluläre Energieproduktion und den Stoffwechsel . Die molekularen Zielstrukturen umfassen das aktive Zentrum der Lactatdehydrogenase, an das sich this compound bindet und die normale Funktion des Enzyms verhindert .

Ähnliche Verbindungen:

- Sibiricose A5

- Sibiricose A6

- Tenuifoliside A

- Tenuifoliside B

- Tenuifoliside C

- Sibiricaxanthone B

- Polygalaxanthone III

Vergleich: this compound ist unter diesen Verbindungen einzigartig aufgrund seiner spezifischen inhibitorischen Wirkung auf die Lactatdehydrogenase. Während andere ähnliche Verbindungen möglicherweise andere Ziele oder breitere biologische Aktivitäten haben, macht die Spezifität von this compound es besonders wertvoll für die Untersuchung von Prozessen im Zusammenhang mit der Lactatdehydrogenase .

Wirkmechanismus

Glomeratose A exerts its effects by inhibiting the enzyme lactate dehydrogenase. This inhibition disrupts the conversion of lactate to pyruvate, affecting cellular energy production and metabolism . The molecular targets include the active site of lactate dehydrogenase, where this compound binds and prevents the enzyme’s normal function .

Vergleich Mit ähnlichen Verbindungen

- Sibiricose A5

- Sibiricose A6

- Tenuifoliside A

- Tenuifoliside B

- Tenuifoliside C

- Sibiricaxanthone B

- Polygalaxanthone III

Comparison: Glomeratose A is unique among these compounds due to its specific inhibitory action on lactate dehydrogenase. While other similar compounds may have different targets or broader biological activities, this compound’s specificity makes it particularly valuable for studying lactate dehydrogenase-related processes .

Eigenschaften

Molekularformel |

C24H34O15 |

|---|---|

Molekulargewicht |

562.5 g/mol |

IUPAC-Name |

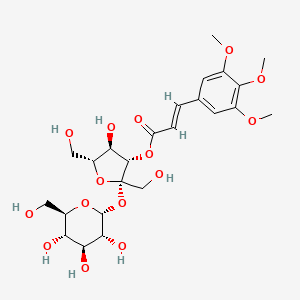

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3/b5-4+/t14-,15-,17-,18-,19+,20-,22+,23-,24+/m1/s1 |

InChI-Schlüssel |

PQHNJDATPYXLIX-JKCNAQEDSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

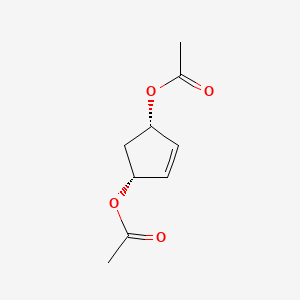

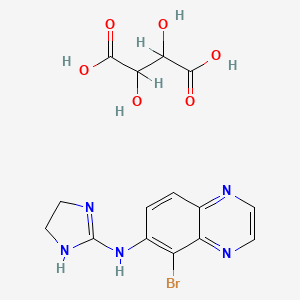

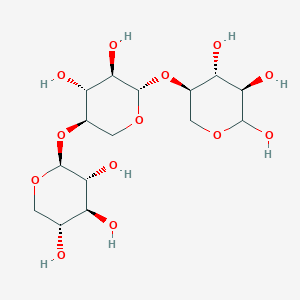

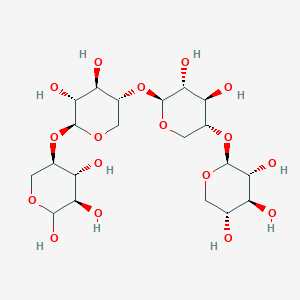

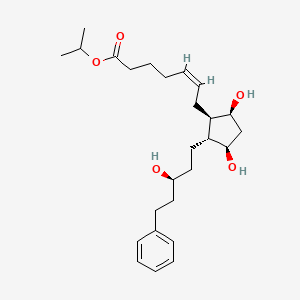

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)

![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)